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Executive Summary

DNL343 is an investigational, orally available, and central nervous system (CNS) penetrant
small molecule designed to combat neurodegeneration by activating the eukaryotic initiation
factor 2B (elF2B).[1][2][3] Its mechanism of action centers on inhibiting the Integrated Stress
Response (ISR), a cellular signaling pathway that, when chronically activated, contributes to
the pathology of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis
(ALS).[3][4] Preclinical studies demonstrated robust target engagement and neuroprotective
effects.[3][5] Early phase clinical trials in healthy volunteers and ALS patients confirmed CNS
penetration and reduction of ISR biomarkers.[6][7] However, a Phase 2/3 study in the HEALEY
ALS Platform Trial did not meet its primary efficacy endpoints, highlighting the complexities of
translating this mechanism into clinical benefit for ALS.[8][9] This document provides an in-
depth technical guide on the core mechanism of DNL343, supported by preclinical and clinical
data, experimental methodologies, and pathway visualizations.

The Integrated Stress Response (ISR) and its Role
in Neurodegeneration

The Integrated Stress Response (ISR) is a conserved cellular signaling cascade that regulates
protein synthesis to restore homeostasis in response to various stressors, such as protein
misfolding, amino acid deprivation, and viral infections.[3][10]
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Core Pathway:

e Stress Sensing: Four different kinases (PERK, GCN2, PKR, HRI) are activated by specific
cellular stresses.[11][12]

o elF2a Phosphorylation: These kinases converge on a single substrate: the alpha subunit of
eukaryotic initiation factor 2 (elF2a). Phosphorylation of elF2a at Serine 51 converts elF2
from a substrate into a potent competitive inhibitor of its dedicated guanine nucleotide
exchange factor (GEF), elF2B.[11][13]

o elF2B Inhibition: The binding of phosphorylated elF2 (elF2-P) to elF2B sequesters elF2B,
preventing it from recycling elF2-GDP to its active, GTP-bound state.[13][14]

o Translational Attenuation: The resulting depletion of the active elF2-GTP-Met-tRNAI ternary
complex leads to a rapid and global attenuation of protein synthesis.[10][13]

o Selective Translation: Paradoxically, this general shutdown allows for the preferential
translation of a few specific mMRNAs, most notably the transcription factor ATF4 (Activating
Transcription Factor 4).[15] ATF4 then upregulates genes involved in stress remediation.[10]

While acute ISR activation is a protective, pro-survival mechanism, its chronic activation is
detrimental and has been implicated in the pathology of neurodegenerative diseases like ALS
and Alzheimer's disease.[3][4][10] In ALS, the pathological aggregation of proteins like TDP-43
is a major cellular stressor that leads to chronic ISR activation.[16][17] This sustained ISR
activity contributes to the formation of TDP-43-containing stress granules, impairs normal
protein synthesis required for neuronal function, and can ultimately trigger cell death.[10][15]
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Caption: The canonical Integrated Stress Response (ISR) pathway.
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DNL343 Mechanism of Action: Activating elF2B

DNL343 is a small molecule activator of elF2B.[1] Its therapeutic hypothesis is that by directly
enhancing the activity of elF2B, it can overcome the pathological inhibition caused by elF2-P,
thereby dampening the chronic ISR activation seen in neurodegenerative diseases.[15]

Molecular Action:

o elF2B Activation: DNL343 binds to elF2B, stabilizing it in a conformation that enhances its
GEF activity.[11][18] This is analogous to the mechanism of the research compound ISRIB
(ISR InhiBitor).[11]

» Overcoming Inhibition: By potentiating elF2B, DNL343 effectively lowers the threshold for
ISR activation, meaning a higher concentration of elF2-P is required to inhibit protein
synthesis. This allows elF2B to continue recycling elF2-GDP to elF2-GTP despite the
presence of cellular stress.

o Restoring Homeostasis: The restoration of the elF2-GTP ternary complex pool leads to the
normalization of global protein synthesis and a reduction in the preferential translation of
ATF4 and its downstream targets (e.g., CHAC1).[6][19]

e Neuroprotection: The downstream consequences of ISR inhibition include the dissolution of
stress granules, reduction of TDP-43 pathology, and improved neuronal survival.[6][15]
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Caption: DNL343 activates elF2B to counteract ISR-mediated neurodegeneration.
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Preclinical Evidence

DNL343 has been characterized in a range of in vitro and in vivo models, demonstrating potent

ISR inhibition and neuroprotective effects.

In Vitro Activity

DNL343 effectively inhibits the formation of stress granules induced by cellular stressors.

Assay Cell Line Stressor Endpoint Result Reference
Inhibition of
Stress ] TDP-43(86-
Sodium -
Granule H4 cells ) 414) positive IC50=13nM [1]
. Arsenite
Formation stress
granules

In Vivo Models

Studies in established mouse models of acute and chronic ISR activation have shown that

DNL343 is neuroprotective.
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Model Dosing Key Findings Reference

Dose-dependently
inhibited ISR-
dependent transcripts
Optic Nerve Crush 0-12 mg/kg; i.g.; once in the retina.
(ONC) daily Prevented

degeneration of retinal

[3]

ganglion cells (RGCs)
at doses =3 mg/kg.

Restored normal
weight gain. Reduced
elevated ISR
transcripts in the
brain. Reversed

elF2B Loss-of- ) ] elevated plasma

) 100 mg/kg; mixed in )

Function (LOF) food biomarkers of [1103114]

Mutant Mouse neurodegeneration
(NfL) and
neuroinflammation
(GFAP). Prevented
motor dysfunction and

prolonged survival.

Experimental Protocols

Stress Granule Formation Assay (In Vitro)
e Cell Culture: H4 human neuroglioma cells are cultured under standard conditions.

» Transfection: Cells are transfected with a construct expressing a fragment of TDP-43 (amino
acids 86-414) tagged with a fluorescent protein.

e Compound Treatment: Cells are pre-incubated with varying concentrations of DNL343 (e.g.,
0-10 uM) for 2 hours.
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o Stress Induction: Cellular stress is induced by adding a chemical stressor, such as sodium
arsenite, to the culture medium for 2 hours.

e Imaging and Analysis: Cells are fixed and imaged using high-content microscopy. The
formation of fluorescently-tagged TDP-43 positive stress granules is quantified. The IC50
value is calculated as the concentration of DNL343 that inhibits 50% of stress granule
formation compared to vehicle-treated, stressed cells.[1]

Optic Nerve Crush (ONC) Model (In Vivo)
e Animal Model: Wild-type mice are used.

e Procedure: Under anesthesia, the optic nerve of one eye is surgically exposed and crushed
with fine forceps for a defined duration. The contralateral eye serves as an uninjured control.

o Compound Administration: Mice receive once-daily oral gavage administrations of DNL343
or vehicle, starting shortly after the procedure.

» Endpoint Analysis: Animals are euthanized at set time points (e.g., 2 or 14 days post-crush).
Retinas are collected for analysis.

e Readouts:

o Pharmacodynamics: ISR-dependent gene expression (e.g., Atf4, Chacl) is measured via
gPCR.

o Neuroprotection: The number of surviving retinal ganglion cells (RGCs) is quantified by
immunohistochemical staining of retinal flat mounts.[3]

Analysis

Experimental Procedure

Immunohistochemistry
(RGC Quantification)
Optic Nerve Crus Daily Oral Dosing Euthanasia

e e (Unilateral) DNL343 or Vehicle) (Day 2 or 14) Retina Collection

gPCR Analysis
(ISR Gene Expression)
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Caption: Experimental workflow for the in vivo Optic Nerve Crush (ONC) model.

Clinical Development and Human
Pharmacodynamics

DNL343 progressed through early-stage clinical trials, which established its safety profile, CNS
distribution, and ability to modulate the ISR in humans, before entering a large-scale efficacy
trial.

Pharmacokinetics and CNS Distribution

Phase 1 and 1b studies confirmed that DNL343 has a favorable pharmacokinetic profile for a
CNS drug, supporting once-daily oral dosing.

Healthy Volunteers  ALS Patients

Parameter Reference
(Phase 1) (Phase 1b)
) Single & Multiple Multiple Doses (28
Dosing ) [19][20]
Ascending Doses days)

Not explicitly stated,
Plasma Half-life 38 - 46 hours but consistent with [19][20]

once-daily dosing

CNS Penetration
(CSF:unbound plasma 0.66 - 0.92 1.02-1.23 [61[71[20]

ratio)

Pharmacodynamic Effects (Biomarkers)

Treatment with DNL343 led to a robust, dose-dependent reduction in key biomarkers of ISR
activation in both healthy volunteers and ALS patients.
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Healthy
. Sample Volunteers ALS
Biomarker Effect . Reference
Type (MAD Patients
Cohorts)
Blood cells ) Significant
ATF4 Attenuation 50 - 73% ] [19][20][21]
(PBMCs) reduction
Blood cells ) Significant
CHAC1 Attenuation 66 - 94% ) [19][20][21]
(PBMCs) reduction
ISR
) CSF Reduction N/A Reduced [16]
Biomarkers

Biomarker Measurement Protocol (General)

o Sample Collection: Whole blood is collected from trial participants at specified time points
(e.g., pre-dose and post-dose). Peripheral blood mononuclear cells (PBMCs) are isolated.

o Ex Vivo Stress: To measure pathway engagement, a subset of cells may be subjected to
stress ex vivo to induce a measurable ISR signal.[6]

e Analysis:

o Gene Expression: RNA is extracted from PBMCs, and the expression levels of ISR target
genes like CHAC1 are quantified using reverse transcription-quantitative polymerase
chain reaction (RT-gPCR).

o Protein Levels: Protein lysates are prepared from PBMCs, and levels of ISR proteins like
ATF4 are measured using sensitive immunoassays (e.g., ELISA or ECLIA).[22]

o Data Interpretation: Changes in biomarker levels following DNL343 treatment are compared
to baseline and to the placebo group to determine the pharmacodynamic effect.

Clinical Efficacy (HEALEY ALS Platform Trial)

Despite the promising preclinical data and robust target engagement in early trials, DNL343 did
not demonstrate a clinical benefit in a large Phase 2/3 study.
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Ke
] ] Primary v
Trial Design : Result Secondary Result
Endpoint ]
Endpoints
Change in
ALS
Phase 2/3, Functional Not met. No Muscle Not met. No
HEALEY ALS
) Randomized, Rating Scale-  statistical strength, statistical
Platform Trial ) ) ) )
) Placebo- Revised difference vs.  Respiratory difference vs.
(Regimen G) .
Controlled (ALSFRS-R) placebo. function placebo.
and Survival
at 24 weeks
References:[8][9][20]
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Caption: Clinical development pathway and summary of DNL343 trial results.

Conclusion and Future Directions

DNL343 is a potent, CNS-penetrant activator of elF2B that successfully demonstrated robust
inhibition of the Integrated Stress Response in both preclinical models and human subjects. Its
mechanism of action is well-defined, targeting a key cellular pathway implicated in the
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pathology of neurodegenerative diseases like ALS. The compound was shown to be safe and
well-tolerated in clinical trials.[9][20]

However, the failure to meet primary efficacy endpoints in the HEALEY ALS Platform Trial
underscores a significant challenge in drug development: strong preclinical rationale and
confirmed target engagement do not always translate to clinical efficacy.[8][9] This outcome
prompts critical questions for the field. It may suggest that while the ISR is clearly activated in
ALS, its inhibition, at least with the approach of DNL343, is not sufficient to slow the rapid and
complex progression of the disease. It could also be that the timing of intervention, the patient
population, or the degree of ISR modulation required for a therapeutic effect are different from
what was tested.

Further analyses of the HEALEY trial data, including other fluid biomarkers like neurofilament
light (NfL) and subgroup evaluations, are anticipated and will be critical for understanding the
full results.[20] The learnings from the DNL343 program will be invaluable for refining future
therapeutic strategies that target the Integrated Stress Response and other cellular pathways
in ALS and other devastating neurodegenerative diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12390914?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

